6-Chlorobenzo[D]isoxazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorobenzo[D]isoxazole-3-carbaldehyde is a chemical compound with the molecular formula C8H4ClNO2. It belongs to the class of benzoisoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[D]isoxazole-3-carbaldehyde typically involves the cycloaddition reaction of aromatic aldehydes with nitroacetic esters. This reaction proceeds via the intermediate formation of alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives . Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often employing scalable and eco-friendly synthetic strategies .
Chemical Reactions Analysis
Types of Reactions
6-Chlorobenzo[D]isoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: 6-Chlorobenzo[D]isoxazole-3-carboxylic acid.
Reduction: 6-Chlorobenzo[D]isoxazole-3-methanol.
Substitution: Various substituted benzoisoxazole derivatives.
Scientific Research Applications
6-Chlorobenzo[D]isoxazole-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Chlorobenzo[D]isoxazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-Chlorobenzo[D]isoxazole-3-carboxylic acid
- 6-Chlorobenzo[D]isoxazole-3-methanol
- Other substituted benzoisoxazole derivatives
Uniqueness
6-Chlorobenzo[D]isoxazole-3-carbaldehyde is unique due to its specific structural features and reactivity. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various scientific research fields .
Properties
IUPAC Name |
6-chloro-1,2-benzoxazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-5-1-2-6-7(4-11)10-12-8(6)3-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLCUEMDHGMUOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)ON=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.